An In-Depth Technical Guide to 4-(3-Piperidinyl)morpholine Dihydrochloride: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 4-(3-Piperidinyl)morpholine Dihydrochloride: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(3-Piperidinyl)morpholine dihydrochloride (CAS 1124199-56-9), a heterocyclic compound of significant interest in medicinal chemistry. While specific peer-reviewed data for this particular positional isomer is emerging, this document leverages established knowledge of the constituent piperidine and morpholine scaffolds to offer valuable insights for researchers. The focus is on the compound's chemical properties, plausible synthetic routes, potential pharmacological applications, and detailed analytical methodologies.
The piperidine and morpholine moieties are considered "privileged structures" in drug design, appearing in a vast number of approved pharmaceuticals.[1][2] The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, offers a versatile, chemically stable scaffold that can modulate lipophilicity and basicity, and its conformational flexibility allows for optimal binding to biological targets.[1] The morpholine ring, with its ether linkage, often improves aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates.[3][4] The combination of these two rings in 4-(3-Piperidinyl)morpholine suggests a molecule with promising drug-like properties, making it a valuable building block for the synthesis of novel therapeutic agents.[5]
Chemical and Physical Properties
A summary of the known and predicted physicochemical properties of 4-(3-Piperidinyl)morpholine dihydrochloride is presented in the table below. These properties are crucial for designing experimental protocols, including formulation and analytical method development.
| Property | Value | Source |
| CAS Number | 1124199-56-9 | Internal Database |
| Molecular Formula | C₉H₂₀Cl₂N₂O | Chemical Supplier Data |
| Molecular Weight | 243.18 g/mol | Chemical Supplier Data |
| Appearance | White to off-white solid | Chemical Supplier Data |
| Storage | 2-8°C, protect from light | Chemical Supplier Data |
Synthesis and Elucidation
While specific patented synthesis routes for 4-(3-Piperidinyl)morpholine dihydrochloride are not widely published, a plausible and efficient synthetic pathway can be devised based on established methods for creating 3-substituted piperidines and N-alkylation of morpholine.[6][7] The proposed synthesis involves a multi-step process commencing from a suitable pyridine precursor.
Proposed Synthetic Pathway
A logical synthetic approach would involve the initial synthesis of a 3-functionalized pyridine, followed by reduction of the pyridine ring to piperidine, and subsequent coupling with morpholine.
Caption: Proposed synthetic workflow for 4-(3-Piperidinyl)morpholine dihydrochloride.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and may require optimization.
Step 1: Synthesis of N-Boc-3-hydroxypiperidine
-
To a solution of 3-hydroxypyridine in a suitable solvent (e.g., methanol), add a catalyst such as Palladium on carbon (10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).
-
Stir the reaction at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Dissolve the crude 3-hydroxypiperidine in a suitable solvent (e.g., dichloromethane).
-
Add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine).
-
Stir the reaction at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-3-hydroxypiperidine.
Step 2: Mesylation of N-Boc-3-hydroxypiperidine
-
Dissolve N-Boc-3-hydroxypiperidine in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0°C and add triethylamine.
-
Add methanesulfonyl chloride dropwise and stir the reaction at 0°C for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer and concentrate to obtain the crude mesylate.
Step 3: Nucleophilic Substitution with Morpholine
-
Dissolve the crude mesylate in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add morpholine and a non-nucleophilic base (e.g., potassium carbonate).
-
Heat the reaction mixture to 80-100°C and stir for 12-18 hours.
-
Cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry, and concentrate.
Step 4: Deprotection and Salt Formation
-
Dissolve the crude N-Boc-4-(3-piperidinyl)morpholine in a solution of hydrochloric acid in a suitable solvent (e.g., 4M HCl in dioxane).
-
Stir the reaction at room temperature for 2-4 hours.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield 4-(3-Piperidinyl)morpholine dihydrochloride.
The Pharmacological Significance of the Piperidinyl-Morpholine Scaffold
The combination of piperidine and morpholine rings is a recurring motif in a wide array of biologically active compounds, targeting various therapeutic areas.[8][9]
-
Central Nervous System (CNS) Disorders: The ability of the morpholine moiety to improve blood-brain barrier permeability makes this scaffold particularly interesting for CNS drug discovery.[10] Piperidine derivatives are known to act on various CNS targets.[1]
-
Oncology: Numerous anticancer agents incorporate piperidine and morpholine rings.[8][11] These scaffolds can be part of molecules that inhibit kinases, disrupt DNA synthesis, or induce apoptosis in cancer cells.[8][12]
-
Infectious Diseases: The piperidinyl-morpholine scaffold is also explored in the development of novel antibacterial and antifungal agents.[5]
Caption: Pharmacological relevance of the piperidinyl-morpholine scaffold.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and stability of 4-(3-Piperidinyl)morpholine dihydrochloride.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is a standard approach for the analysis of piperidine derivatives.[13][14]
Protocol for Purity and Assay Determination:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[14]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent.
This method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[15][16][17]
Expected ¹H NMR Spectral Features (in D₂O):
-
Morpholine Protons: Signals corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms of the morpholine ring.
-
Piperidine Protons: A complex multiplet pattern for the protons on the piperidine ring, including the proton at the C3 position.
-
Exchangeable Protons (N-H): Broad signals that may exchange with the solvent.
Expected ¹³C NMR Spectral Features (in D₂O):
-
Distinct signals for each of the carbon atoms in the piperidine and morpholine rings. The chemical shifts will be influenced by the presence of the nitrogen and oxygen atoms.[18]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
Expected Mass Spectrum:
-
Electrospray Ionization (ESI) in positive mode: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (C₉H₁₈N₂O).
Safe Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[19]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[19][21] Avoid contact with skin and eyes.[19][21]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[20]
-
In case of exposure:
Conclusion
4-(3-Piperidinyl)morpholine dihydrochloride represents a valuable chemical entity for drug discovery and development. Its structure, combining the favorable properties of both piperidine and morpholine scaffolds, suggests a high potential for the synthesis of novel bioactive molecules across various therapeutic areas.[9] This guide provides a foundational understanding of its properties, a plausible synthetic strategy, and robust analytical methods for its characterization. As research into this specific isomer progresses, a more detailed understanding of its unique biological activities and applications will undoubtedly emerge, further solidifying the importance of the piperidinyl-morpholine scaffold in medicinal chemistry.
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